Pentanedioic acid, 3-(acetyloxy)-, diethyl ester

Description

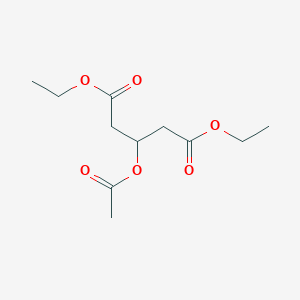

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester (C₁₁H₁₈O₆) is a derivative of pentanedioic acid (glutaric acid) with two ethyl ester groups at positions 1 and 5 and an acetyloxy (-OAc) substituent at position 3.

Properties

CAS No. |

91967-12-3 |

|---|---|

Molecular Formula |

C11H18O6 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

diethyl 3-acetyloxypentanedioate |

InChI |

InChI=1S/C11H18O6/c1-4-15-10(13)6-9(17-8(3)12)7-11(14)16-5-2/h9H,4-7H2,1-3H3 |

InChI Key |

RNPAWUKUCAUYNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification and Acetylation of Glutaric Acid Derivatives

The most common synthetic route to pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves the esterification of glutaric acid derivatives followed by selective acetylation of the hydroxy group at the 3-position.

- Starting Material: Glutaric acid or its diethyl ester.

- Key Reagents: Acetic anhydride or acetyl chloride for acetylation; ethanol for esterification.

- Catalysts/Bases: Acid catalysts (e.g., sulfuric acid) or bases to control pH and reaction rate.

- Reaction Conditions: Control of temperature, pH, and time is critical to optimize yield and prevent side reactions such as hydrolysis or transesterification.

Process Summary:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of glutaric acid with ethanol | Acid catalyst, reflux temperature | Produces diethyl glutarate |

| 2 | Selective acetylation of 3-hydroxy group | Acetic anhydride or acetyl chloride, base or catalyst | pH control critical to maximize acetylation efficiency |

This method is widely used due to its straightforward approach and availability of starting materials.

Enzymatic Enantioselective Synthesis

An advanced and highly selective method employs enzymatic catalysis to achieve enantioselective synthesis of 3-acetoxy-glutaric acid diethyl ester.

- Enzymes Used: Chymotrypsin/trypsin mixture and immobilized cephalosporin C acetylhydrolase.

- Reaction Medium: Phosphate buffer (pH ~8.0).

- Process Details:

- The compound is emulsified in phosphate buffer.

- Enzymatic reaction proceeds under stirring at room temperature for approximately 27 hours.

- pH is maintained constant using a pH-stat titrator with NaOH.

- After enzymatic conversion, the mixture is filtered to remove enzymes.

- Further enzymatic treatment ensures complete conversion.

- Extraction and purification follow neutralization and pH adjustment steps.

- High enantioselectivity.

- Mild reaction conditions.

- Avoids harsh chemical reagents.

Reaction Monitoring: Base consumption and pH maintenance serve as indicators of reaction progress.

| Parameter | Value/Condition |

|---|---|

| Enzyme ratio | Chymotrypsin:Trypsin = 1:1 |

| Enzyme amount | 3.0 g Biozym CHY-04 |

| Buffer | Phosphate buffer, 50 mM, pH 8.0 |

| Temperature | Room temperature (~25°C) |

| Reaction time | ~27 hours |

| pH control | Maintained at 8.0 ± 0.3 |

This enzymatic process is particularly relevant for pharmaceutical intermediates, such as in the synthesis of Rosuvastatin precursors.

Michael Addition Followed by Oxidation

Another synthetic approach involves Michael addition reactions to prepare glutaric acid derivatives, which can be converted into the target compound.

- Starting Materials: Cyclopentanecarboxylic acid derivatives, acrylate derivatives.

- Base: Strong bases such as lithium diisopropylamide or potassium tert-butoxide.

- Solvents: C1-C6 alkanols (e.g., tert-butanol), toluene, or acetonitrile.

- Oxidation: Use of hydrogen peroxide or peroxide ion sources (e.g., sodium perborate, sodium percarbonate) to introduce oxygen functionalities.

- The dianion of cyclopentanecarboxylic acid is generated by treatment with a strong base.

- Michael addition to acrylate derivatives yields intermediates.

- Oxidation with peroxide sources converts intermediates to acetylated esters.

- Reaction conditions (acidic or basic) influence reaction rate and selectivity.

- The reaction is monitored by thin-layer chromatography (TLC) and controlled to avoid hydrolysis or transesterification.

| Reagent | Role | Typical Conditions |

|---|---|---|

| Lithium diisopropylamide | Strong base for dianion formation | -10°C to room temp |

| Acrylate derivative | Michael acceptor | Room temp to 50°C |

| Hydrogen peroxide | Oxidant | Aqueous solution, acidic or basic medium |

| Sodium perborate tetrahydrate | Peroxide ion source | Aqueous, neutral to basic pH |

This method allows for structural diversification and is scalable for industrial applications.

Reaction Conditions and Optimization

- pH Control: Essential in enzymatic and chemical acetylation steps to avoid hydrolysis.

- Temperature: Typically ambient to moderate heating (25–50°C) to balance reaction rate and stability.

- Solvent Choice: Polar aprotic solvents (acetonitrile), alcohols (tert-butanol, ethanol), or toluene depending on reaction step.

- Reaction Time: Varies from several hours (chemical acetylation) to over 24 hours (enzymatic synthesis).

- Purification: Extraction with ethyl acetate or toluene, drying over magnesium sulfate, filtration, and concentration under reduced pressure.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield pentanedioic acid and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The compound can be reduced to form diols or other reduced derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of aqueous acid or base.

Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.

Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: Pentanedioic acid and ethanol.

Transesterification: New esters depending on the alcohol used.

Reduction: Diols or other reduced derivatives.

Scientific Research Applications

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester groups can also be hydrolyzed to release ethanol and pentanedioic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Pentanedioic Acid, 3-Oxo-, Diethyl Ester (Diethyl Acetonedicarboxylate)

- Structure : C₉H₁₄O₅, featuring a ketone group at position 3.

- Molecular Weight : 202.20 g/mol.

- Properties: Reactivity: The ketone group enables nucleophilic additions (e.g., Knoevenagel condensations), making it a key intermediate in organic synthesis. Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to ester groups.

- Applications : Widely used in synthesizing heterocycles, pharmaceuticals, and agrochemicals .

2.2. Pentanedioic Acid, 3-Thioxo-, Diethyl Ester

- Structure : C₉H₁₄O₄S, replacing the 3-oxo group with a thione (C=S).

- Molecular Weight : 218.27 g/mol.

- Properties :

2.3. Diethyl Malonate (Propanedioic Acid, Diethyl Ester)

- Structure : C₇H₁₂O₄, a shorter-chain analog.

- Molecular Weight : 160.17 g/mol.

- Properties :

Data Table: Comparative Analysis

Biological Activity

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester (CAS No. 91967-12-3), is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyloxy group and two ethyl ester groups attached to a pentanedioic acid backbone. This unique structure contributes to its reactivity and potential pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with enzymes and cellular receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. Additionally, the ester groups can be hydrolyzed to release ethanol and pentanedioic acid, enabling further interactions with cellular components.

Antimicrobial Activity

Research has indicated that pentanedioic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain esters derived from pentanedioic acid possess significant antibacterial activity against various strains of bacteria. This has prompted investigations into their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Preliminary studies suggest that pentanedioic acid derivatives may have anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Case Study 1: Antimicrobial Assessment

A study evaluated the antimicrobial properties of several pentanedioic acid derivatives, including 3-(acetyloxy)-, diethyl ester. The results demonstrated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific structure of the derivative used.

Case Study 2: In Vivo Anti-inflammatory Activity

In an experimental model of inflammation induced by carrageenan in rats, administration of pentanedioic acid derivatives significantly reduced paw edema compared to control groups. This suggests a potential mechanism for their anti-inflammatory action through inhibition of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pentanedioic Acid | Dicarboxylic Acid | Moderate antimicrobial activity |

| Pentanedioic Acid, Diethyl Ester | Diester | Limited biological activity |

| Pentanedioic Acid, 3-Oxo-, Diethyl Ester | Keto Derivative | Enhanced reactivity in organic synthesis |

The presence of the acetyloxy group in this compound distinguishes it from other derivatives by enhancing its biological activity and reactivity .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Pentanedioic acid, 3-(acetyloxy)-, diethyl ester?

- Methodological Answer: Synthesis typically involves esterification of the parent acid with acetyl chloride followed by diethyl esterification. Purification can be achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm ester and acetyloxy groups, complemented by gas chromatography-mass spectrometry (GC-MS) for molecular weight validation. Reference databases like NIST Chemistry WebBook provide spectral libraries for cross-verification .

Q. How can researchers assess the purity and identify impurities in this compound?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–260 nm) to quantify purity. For impurity profiling, combine thin-layer chromatography (TLC) with GC-MS to detect volatile byproducts. Differential scanning calorimetry (DSC) can identify polymorphic impurities. Cross-reference experimental spectra with NIST or PubChem data to resolve ambiguities .

Q. What experimental protocols ensure stability during storage?

- Methodological Answer: Conduct accelerated stability studies under varying conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy to detect hydrolysis of the acetyloxy group. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize ester hydrolysis and oxidative degradation .

Advanced Research Questions

Q. How can computational methods predict the hydrolysis mechanism of the acetyloxy group?

- Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Use software like Gaussian or ORCA to simulate transition states and solvent effects (e.g., water, acidic/basic conditions). Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates) and isotopic labeling (¹⁸O) to trace oxygen incorporation .

Q. What experimental design optimizes reaction conditions for selective esterification?

- Methodological Answer: Apply factorial design (e.g., 2³ factorial matrix) to test variables: catalyst concentration (e.g., H₂SO₄ vs. enzymatic), temperature (40–80°C), and solvent polarity (toluene vs. THF). Use response surface methodology (RSM) to maximize yield and minimize byproducts. ICReDD’s reaction path search algorithms can narrow optimal conditions by integrating computational and experimental data .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer: Cross-validate experimental NMR shifts with quantum mechanical calculations (e.g., GIAO method in DFT). Use multi-technique corroboration: X-ray crystallography for structural confirmation, and tandem MS/MS for fragmentation patterns. Leverage chemical software (e.g., ACD/Labs) to automate data alignment and outlier detection .

Q. What strategies validate the compound’s role in multi-step organic syntheses?

- Methodological Answer: Design a kinetic study to track reactivity in coupling reactions (e.g., Suzuki-Miyaura). Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare experimental outcomes with computational predictions of reaction feasibility (e.g., bond dissociation energies, frontier molecular orbitals). Cross-reference with CRDC subclass RDF2050112 for reactor design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.